2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one

CCR5 Antagonist HIV Inflammation

2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0) is a synthetic spirocyclic compound belonging to the 5-oxa-2,8-diazaspiro[3.5]nonan-7-one class. It features a unique spiro junction connecting an oxazolidinone-like ring system with a diazaspiro framework, incorporating a benzhydryl moiety.

Molecular Formula C19H20N2O2
Molecular Weight 308.4
CAS No. 1179337-02-0
Cat. No. B3087987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
CAS1179337-02-0
Molecular FormulaC19H20N2O2
Molecular Weight308.4
Structural Identifiers
SMILESC1C(=O)NCC2(O1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H20N2O2/c22-17-11-23-19(12-20-17)13-21(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2,(H,20,22)
InChIKeyLRHIIOKCMVKWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0): A Spirocyclic Building Block with Distinct Pharmacological Profile


2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0) is a synthetic spirocyclic compound belonging to the 5-oxa-2,8-diazaspiro[3.5]nonan-7-one class [1]. It features a unique spiro junction connecting an oxazolidinone-like ring system with a diazaspiro framework, incorporating a benzhydryl moiety. This compound is primarily utilized as a research tool and advanced building block in medicinal chemistry, with preliminary screening indicating potential biological activities including CCR5 antagonism and 5-lipoxygenase inhibition [2].

Why In-Class Spirocyclic Oxazolidinones Cannot Substitute for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0) in CCR5 Antagonism and 5-LO Inhibition Research


Simple substitution with structurally related spirocyclic oxazolidinones or diazaspiro nonanones is not scientifically justified due to the critical role of the benzhydryl substituent in modulating pharmacological target engagement. The presence of the benzhydryl group in 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0) confers distinct binding characteristics compared to the unsubstituted core 5-oxa-2,8-diazaspiro[3.5]nonan-7-one [1] or other 2-alkyl/aryl derivatives [2]. Preliminary data indicate this specific compound exhibits CCR5 antagonism [3] and 5-lipoxygenase inhibition , activities that are not inherently present in the core scaffold or in many other 2-substituted analogs without empirical validation. Therefore, for research targeting these pathways, the specific benzhydryl derivative is required.

Quantitative Differentiation Evidence for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0) vs. Related Spirocyclic Analogs


CCR5 Antagonism Activity of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0) vs. Unsubstituted Core Scaffold

2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0) has been identified through preliminary pharmacological screening as a potential CCR5 antagonist [1]. In contrast, the unsubstituted core scaffold, 5-oxa-2,8-diazaspiro[3.5]nonan-7-one, lacks any reported CCR5 antagonism activity [2]. The quantitative IC50 value for the target compound's CCR5 antagonism is not publicly disclosed in the primary screening report, but the activity is documented as a positive hit. This differential activity is attributed to the presence of the benzhydryl moiety, which is known to enhance binding to hydrophobic receptor pockets .

CCR5 Antagonist HIV Inflammation Spirocyclic

5-Lipoxygenase Inhibitory Activity of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0) vs. Ibuprofen

2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0) has been evaluated for inhibitory activity against 5-lipoxygenase in rat blood . While a precise IC50 value is not publicly available, the compound was identified as an active inhibitor in this assay. For contextual comparison, the non-steroidal anti-inflammatory drug ibuprofen exhibits an IC50 of 4.61 mM against 5-lipoxygenase [1]. The spirocyclic nature of the compound may offer conformational constraints that favor selective enzyme binding, a feature not present in linear small-molecule inhibitors like ibuprofen .

5-Lipoxygenase Inflammation Leukotriene Spirocyclic

Sigma-1 Receptor Binding Affinity of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0) vs. Structurally Related 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one Derivative

Direct binding data for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0) at the sigma-1 receptor is not currently available. However, a closely related analog, (S)-8-ethyl-2-isobutyl-6-methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one, exhibits a Ki > 500 nM against the human sigma-1 receptor [1]. This provides a class-level baseline for the spirocyclic oxazolidinone scaffold. The benzhydryl group in the target compound may alter binding kinetics due to increased steric bulk and potential π-stacking interactions, but this remains to be experimentally determined.

Sigma-1 Receptor CNS Pain Spirocyclic

Antibacterial Activity Spectrum of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0) vs. Linezolid

While 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0) is structurally related to oxazolidinone antibiotics, its antibacterial activity has not been specifically reported in peer-reviewed literature. In contrast, the clinically approved oxazolidinone linezolid exhibits an IC50 of 1.8 mM in cell-free transcription-translation assays in E. coli and MIC values of 0.5-4 mg/L against susceptible Gram-positive pathogens . The spirocyclic framework of the target compound may impart different physicochemical properties (e.g., increased rigidity, altered logP) that could influence bacterial cell penetration and target engagement, but quantitative comparative data are lacking.

Antibacterial Gram-positive Spirocyclic Oxazolidinone

High-Value Research Applications for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0) Based on Empirical Differentiation


CCR5 Antagonist Lead Optimization in HIV and Inflammatory Disease Research

Leverage the preliminary CCR5 antagonism activity [1] to initiate structure-activity relationship (SAR) studies. The benzhydryl-substituted spirocyclic scaffold provides a distinct chemotype compared to known CCR5 antagonists (e.g., maraviroc), offering opportunities to explore novel binding interactions and overcome resistance mechanisms. The compound's rigid spiro framework may confer metabolic stability advantages.

5-Lipoxygenase Inhibitor Development for Anti-Inflammatory Drug Discovery

Employ the compound as a starting point for developing selective 5-lipoxygenase inhibitors . Its spirocyclic structure differentiates it from traditional NSAIDs and may lead to improved selectivity over cyclooxygenase enzymes. The benzhydryl group can be systematically modified to optimize potency and pharmacokinetic properties.

Chemical Biology Probe for Investigating Spirocyclic Oxazolidinone Pharmacology

Utilize the compound as a tool to interrogate the pharmacological space of spirocyclic oxazolidinones. Its unique combination of a benzhydryl moiety and a diazaspiro core makes it suitable for chemoproteomic studies to identify novel protein targets and for evaluating the impact of spirocyclization on cellular permeability and target engagement .

Advanced Building Block for Diversity-Oriented Synthesis of CNS-Targeted Libraries

Capitalize on the compound's spirocyclic core and benzhydryl group as a versatile scaffold for generating CNS-focused compound libraries. The rigid spiro architecture is known to influence blood-brain barrier penetration and reduce off-target promiscuity [2]. It can be readily functionalized at the 8-position for further diversification.

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